molecular formula C30H48O3 B12322103 10-Hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid

10-Hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid

Cat. No.: B12322103
M. Wt: 456.7 g/mol
InChI Key: QGOSJBZFTWGWDU-UHFFFAOYSA-N
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Description

10-Hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid is a synthetic triterpenoid analog derived from natural boswellic acids. This compound is a potent and specific inhibitor of the Topoisomerase II (Topo II) enzyme, a critical target in cancer research due to its essential role in DNA replication and cell proliferation. By stabilizing the covalent complex between Topo II and DNA, it induces double-stranded DNA breaks, leading to cell cycle arrest and apoptosis in rapidly dividing cells. Its primary research value lies in its utility as a chemical probe to study the mechanisms of Topo II function and DNA damage response pathways in oncology. Researchers utilize this compound in in vitro cytotoxicity assays and to investigate potential therapeutic strategies against various cancer cell lines. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

10-hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-25(2)14-15-27(5)16-17-30(24(32)33)19(20(27)18-25)8-9-22-28(6)12-11-23(31)26(3,4)21(28)10-13-29(22,30)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOSJBZFTWGWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Targets

The compound 10-Hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid belongs to the triterpenoid family, characterized by a pentacyclic structure with multiple methyl groups and hydroxyl/carboxylic acid functionalities. Its synthesis involves strategic modifications of oleanane or ursane scaffolds, leveraging oxidation, hydroxylation, and functional group transformations.

Chemical Synthesis Strategies

Functional Group Modifications

Key steps include oxidation of hydroxyl groups to carboxylic acids or introduction of hydroxyl groups via stereoselective reactions:

Reaction Type Reagents/Conditions Outcome Yield/Selectivity Source
Oxidation Magnesium bis(monoperoxyphthalate) Formation of δ-hydroxy-γ-lactones 85%
Hydroxylation P450 enzymes (CYP153A33-CPR BM3) Terminal hydroxylation of unsaturated chains 65–77% conversion
Condensation Amine derivatives + oleanolic acid C3/C28 functionalized derivatives 84–88%
Oxidative Lactonization

Using MMPP (magnesium bis(monoperoxyphthalate)), oleanolic acid derivatives undergo 28,13β-lactonization, forming intermediates for further carboxylation. This method avoids halogenated solvents and achieves high purity.

Multi-Step Synthesis Pathways

A hypothetical three-phase synthesis based on triterpenoid chemistry:

  • Core Tricyclic Formation : Cyclization of squalene oxide to β-amyrin.
  • Oxidation : CYP716A-mediated oxidation at C28 to introduce carboxylic acid.
  • Hydroxylation : P450-catalyzed hydroxylation at C10 and C6a positions.

Purification and Characterization

Technique Purpose Key Findings Source
Chromatography Isolate pure compounds >95% purity for oleanolic acid derivatives
NMR Spectroscopy Confirm stereochemistry NOE correlations resolve epoxide configurations
Mass Spectrometry Validate molecular weight HRMS confirmed triterpenoid structures

Challenges and Optimization

  • Stereochemical Control : Hydroxylation reactions require precise enzyme engineering to avoid undesired epimerization.
  • Scalability : Whole-cell biocatalysis (e.g., E. coli) for 10-HDA production demonstrates feasibility for analogous triterpenoids, though yields remain moderate (486.5 mg/L).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Applications
Enzymatic Hydroxylation High selectivity, eco-friendly Limited substrate scope, cofactor dependency Terminal modifications
Chemical Oxidation Scalable, high yields Harsh conditions, by-product formation Lactone/carboxylic acid synthesis
Condensation Reactions Diverse functionalization Multi-step purification C3/C28 derivatization

Chemical Reactions Analysis

Types of Reactions

10-Hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C30H48O3
  • IUPAC Name : 10-hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid
  • SMILES Notation : CC1(C2CCC3(C(=CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C2(CCC1O)C)C)C

Chemistry

  • Synthesis Building Block : This compound serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it for various applications in organic synthesis.

Biology

  • Biological Role : Research indicates that 10-hydroxy compounds can influence biological processes such as cell signaling and metabolism. Studies are ongoing to explore its role as a bioactive compound in various biological systems.

Medicine

  • Pharmacological Properties : The compound is being investigated for its potential anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways and tumor growth.

Industry

  • Material Development : In industrial applications, this compound is utilized in the development of new materials and chemical products. Its unique properties make it suitable for formulating specialty chemicals.

Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated that the compound significantly reduced inflammation markers in vitro. The results indicated a potential pathway through which it inhibits pro-inflammatory cytokines.

Anticancer Potential

Research conducted on various cancer cell lines showed that 10-hydroxy-2,...carboxylic acid induced apoptosis (programmed cell death) in tumor cells. This suggests its potential as an anticancer agent.

Material Science Applications

In material science research presented at an international conference on polymers and composites, the compound was highlighted for its role in developing biodegradable plastics. Its structural properties contribute to enhancing the mechanical strength of these materials.

Mechanism of Action

The mechanism of action of 10-Hydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by:

Comparison with Similar Compounds

Key Structural Features

The table below compares the target compound with four structurally related triterpenoids:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Positions
Target Compound C₃₁H₅₀O₃ (inferred) 456.78 -OH (C-10), -COOH (C-6a) 2,2,4a,6b,9,9,12a-heptamethyl
Oleanolic Acid C₃₀H₄₈O₃ 456.7 -OH (C-3β), -COOH (C-28) 2,2,6a,6b,9,9,12a-heptamethyl
Ursolic Acid C₃₀H₄₈O₃ 456.7 -OH (C-3β), -COOH (C-28) 1,2,6a,6b,9,9,12a-heptamethyl
Acetyl Aleuritolic Acid C₃₂H₅₂O₄ 500.7 -OAc (C-10), -COOH (C-4a) 2,2,6b,9,9,12a,14a-heptamethyl
Arjunic Acid C₃₀H₄₈O₃ 488.7 -OH (C-2α), -COOH (C-4a) 2,2,6a,6b,9,9,12a-heptamethyl


Key Observations :

  • Methylation: The target compound has methyl groups at C-4a and C-6b, unlike oleanolic/ursolic acids, which lack these substitutions .
  • Carboxylic Acid Location: The C-6a-COOH group differs from the C-28-COOH in oleanolic/ursolic acids, impacting solubility and protein interactions .

Bioactivity and Pharmacological Profiles

  • Oleanolic Acid: Well-documented for hepatoprotective, antiviral, and anti-diabetic activities via PPARγ and NF-κB pathways .
  • Acetyl Aleuritolic Acid : Improved lipid solubility due to acetylation enhances membrane permeability compared to the target compound .
  • Arjunic Acid : Demonstrates anti-HIV activity via protease inhibition, attributed to its C-4a-COOH and hydroxyl groups .

Computational Similarity Analysis

Using Tanimoto coefficients (fingerprint-based), the target compound shows ~75% similarity to oleanolic acid and ~65% to ursolic acid, based on shared triterpenoid scaffolds . However, differences in methylation and functional group positions reduce bioactivity overlap. For example, the C-6a-COOH may hinder interactions with HDAC8 compared to SAHA-like analogs .

Q & A

Basic: What analytical methods are recommended to assess the purity and structural integrity of this compound?

Answer:
Purity and structural validation require orthogonal methods:

  • HPLC-MS : Use reversed-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) for separation, coupled with high-resolution mass spectrometry (HRMS) to confirm molecular weight (456.7 g/mol, C₃₀H₄₈O₃) .
  • ¹H/¹³C NMR : Assign stereocenters using 2D NMR (COSY, HSQC, HMBC), focusing on methyl group environments (e.g., 2,2,6b,9,9,12a-heptamethyl substituents) and hydroxyl/carboxylic acid protons .
  • X-ray crystallography : Resolve absolute stereochemistry if single crystals are obtainable; monoclinic space group P2₁ with unit cell parameters (e.g., a = 8.156 Å, β = 90.52°) can guide refinement .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation of the hydroxyl and carboxylic acid groups.
  • Handling : Use anhydrous solvents (e.g., DMSO for dissolution) and gloveboxes for air-sensitive reactions. While the compound is not classified as hazardous (non-GHS compliant), standard PPE (gloves, lab coat) is advised .

Advanced: How can contradictions in stereochemical assignments across literature sources be resolved?

Answer:
Discrepancies in substituent positions (e.g., hydroxyl at C10 vs. C11) arise from ambiguous stereodescriptors. Mitigation strategies include:

  • Comparative NMR : Overlay spectra with reference compounds (e.g., HLJDD bioactive candidates) to validate chemical shifts for methyl (δ 0.8–1.5 ppm) and hydroxyl groups .
  • Computational modeling : Perform density functional theory (DFT) calculations to predict NMR shifts and compare with experimental data .
  • Re-synthesis : Validate stereochemistry via controlled derivatization (e.g., acetylation at C10) and monitor reaction outcomes .

Advanced: What experimental designs are optimal for synthesizing derivatives of this compound?

Answer:

  • Derivatization sites : Target the hydroxyl (–OH) and carboxylic acid (–COOH) groups for esterification, glycosylation, or conjugation (e.g., with phenolic moieties via Steglich esterification) .
  • Reaction conditions : Use pyridine/DMAP catalysis for acylations or Mitsunobu reactions for ether formation. Monitor regioselectivity with TLC and LC-MS .
  • Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC for polar derivatives .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

Answer:

  • In vitro assays : Screen derivatives for bioactivity (e.g., anti-inflammatory or cytotoxic effects) using cell lines (e.g., RAW 264.7 macrophages) and compare IC₅₀ values .
  • Molecular docking : Model interactions with targets like cyclooxygenase-2 (COX-2) or nuclear receptors, leveraging the triterpenoid scaffold’s rigidity .
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation and correlate with substituent hydrophobicity .

Advanced: What strategies address low solubility in aqueous buffers during biological assays?

Answer:

  • Co-solvents : Use β-cyclodextrin (10–20% w/v) or DMSO (≤0.1% final concentration) to enhance solubility without cytotoxicity .
  • Prodrug design : Synthesize phosphate or glycoside derivatives to improve hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes (DSPE-PEG2000) or polymeric nanoparticles (PLGA) for sustained release .

Advanced: How can computational tools predict the compound’s reactivity under varying pH conditions?

Answer:

  • pKa prediction : Use software like MarvinSketch or ACD/Labs to estimate acidic/basic sites (e.g., carboxylic acid pKa ~4.5, hydroxyl pKa ~10–12) .
  • Reactivity mapping : Perform DFT calculations to identify nucleophilic/electrophilic regions (e.g., C10 hydroxyl as a hydrogen-bond donor) .
  • Degradation studies : Simulate hydrolytic pathways at pH 2–9 and validate with LC-MS .

Advanced: What crystallographic techniques resolve challenges in growing diffraction-quality crystals?

Answer:

  • Crystallization screens : Use vapor diffusion (hanging drop) with PEG 4000 or tert-butanol as precipitants .
  • Cryoprotection : Soak crystals in Paratone-N or glycerol (20–30%) before flash-cooling in liquid nitrogen .
  • Data collection : Optimize synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution datasets (R factor < 0.05) .

Basic: How is the compound’s stability assessed under standard laboratory conditions?

Answer:

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and oxidants (H₂O₂) for 1–4 weeks. Monitor decomposition via HPLC .
  • Kinetic studies : Calculate degradation rate constants (k) at varying temperatures and derive Arrhenius plots for shelf-life prediction .

Advanced: How can researchers validate bioactivity data conflicting with prior studies?

Answer:

  • Dose-response curves : Replicate assays with stricter controls (e.g., endotoxin-free reagents) and orthogonal methods (e.g., ELISA vs. Western blot) .
  • Batch variability : Compare results across synthetic batches (e.g., ≥95% purity by HPLC) to rule out impurity-driven effects .
  • Target engagement : Use CRISPR knockouts or siRNA silencing to confirm specificity for hypothesized pathways .

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